molecular formula C14H24O4S B13340367 Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B13340367
M. Wt: 288.40 g/mol
InChI Key: HYASADRKMNREJD-UHFFFAOYSA-N
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Description

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chemical compound known for its unique bicyclic structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is not fully understood. it is believed to interact with molecular targets through its methanesulfonate group, which can act as a leaving group in substitution reactions. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid): A precursor in the synthesis of the target compound.

    (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-yl)methanesulfonic acid: A closely related compound with similar chemical properties.

    (RS)-10-Camphorsulfonic acid: Another sulfonic acid derivative with a different bicyclic structure.

Uniqueness

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is unique due to its specific bicyclic structure and the presence of the methanesulfonate group, which makes it a versatile reagent in organic synthesis and biochemical research.

Properties

Molecular Formula

C14H24O4S

Molecular Weight

288.40 g/mol

IUPAC Name

butyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

InChI

InChI=1S/C14H24O4S/c1-4-5-8-18-19(16,17)10-14-7-6-11(9-12(14)15)13(14,2)3/h11H,4-10H2,1-3H3

InChI Key

HYASADRKMNREJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Origin of Product

United States

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